![molecular formula C19H17FN2O3 B2797085 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one CAS No. 941882-84-4](/img/structure/B2797085.png)
6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
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Description
6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
1. Crystal Structure Analysis
The pyridazin-3(2H)-one derivatives, including those related to 6-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one, have been studied for their crystal structures. These compounds crystallize with distinct molecule structures in the asymmetric unit, with specific dihedral angles and hydrogen bonding, forming unique molecular arrangements and stacking along specific axes (Daoui et al., 2019).
2. Enzyme Inhibition Studies
Research has been conducted on various pyridazinone derivatives to evaluate their inhibitory activity on specific enzymes like phosphodiesterase (PDE). These studies have found that modifications in the pyridazinone structure, such as N-substitution, can be beneficial for enzyme inhibition, indicating potential applications in drug discovery (Van der Mey et al., 2001).
3. Photophysical and Electrochemical Properties
Pyridazinone derivatives have been synthesized and characterized for their photophysical and electrochemical properties. Studies include UV–Visible and fluorescence spectroscopy, indicating potential applications in materials science and molecular electronics (Golla et al., 2020).
4. Molecular Docking Investigations
Investigations involving molecular docking studies of pyridazinone derivatives have been carried out. These studies are crucial for understanding how these compounds interact at the molecular level, potentially leading to the development of new therapeutic agents (Kalai et al., 2020).
5. Anti-Alzheimer's Activity
Some pyridazinone derivatives have been synthesized and evaluated for their potential anti-Alzheimer's activity. This research is significant for developing new treatments for neurodegenerative diseases (Gupta et al., 2020).
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-17-9-5-14(11-18(17)25-2)16-8-10-19(23)22(21-16)12-13-3-6-15(20)7-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVZEYSBSNRRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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